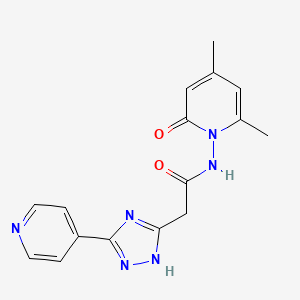
3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, also known as PFO, is a heterocyclic compound that has been extensively studied due to its unique chemical properties. PFO has been found to exhibit a range of biological activities, making it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has also been found to bind to certain receptors in the body, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has also been found to exhibit anti-inflammatory properties and can reduce the production of inflammatory cytokines. In vivo studies have shown that 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole can improve glucose tolerance and reduce insulin resistance in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has several advantages as a research tool, including its high purity and stability, as well as its well-defined chemical structure. However, 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several areas of future research for 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole. One area of interest is in the development of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole-based materials for use in organic electronics and optoelectronics. Another area of interest is in the development of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole-based drugs for the treatment of cancer, diabetes, and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole and its potential toxicity at high concentrations.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, or 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, is a promising compound with a range of biological activities. Its unique chemical properties make it a valuable tool for various scientific applications, including organic electronics and drug development. Further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole and its potential for use in disease treatment.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole involves a reaction between 3,4-dimethoxybenzohydrazide and 1-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then heated with sodium methoxide to produce 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole. This method has been optimized to yield high purity and high yield of 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has been widely studied for its potential use in various scientific applications. One of the main areas of research is in the field of organic electronics, where 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has been found to exhibit excellent electroluminescent properties. 3-(3,4-dimethoxyphenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has also been studied as a potential material for organic solar cells due to its high electron mobility and excellent light absorption properties.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-23-17-11-10-14(12-18(17)24-2)19-21-20(25-22-19)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTABRGOZVTRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)

![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)

![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)
![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)